N-(5-fluoro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N~4~-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluorinated phenyl group and a carboxamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like N4-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms, which can modify the compound’s reactivity.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
N~4~-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N4-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and pyrazole ring contribute to its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoro-2-methylphenyl)-4-phenylbutanamide: Shares the fluorinated phenyl group but differs in the core structure.
5-[4-(5-fluoro-2-methylphenyl)piperazin-1-yl]-N-[4-(1H-imidazol-5-yl)phenyl]pentanamide: Contains a similar fluorinated phenyl group but has a different functional group arrangement.
Uniqueness
N~4~-(5-FLUORO-2-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of a pyrazole ring, fluorinated phenyl group, and carboxamide moiety
Properties
Molecular Formula |
C13H14FN3O |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H14FN3O/c1-8-4-5-10(14)6-12(8)15-13(18)11-7-17(3)16-9(11)2/h4-7H,1-3H3,(H,15,18) |
InChI Key |
HTSAQLVHRNNJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=CN(N=C2C)C |
Origin of Product |
United States |
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